Methyl 4-(2-(quinoxaline-2-carboxamido)ethyl)piperazine-1-carboxylate hydrochloride
Description
Methyl 4-(2-(quinoxaline-2-carboxamido)ethyl)piperazine-1-carboxylate hydrochloride is a piperazine-based small molecule featuring a quinoxaline-2-carboxamide moiety linked via an ethyl chain to the piperazine nitrogen. The methyl carboxylate group at the 1-position of the piperazine ring and the hydrochloride salt enhance solubility and crystallinity, critical for pharmaceutical applications. Quinoxaline derivatives are known for their diverse bioactivity, including antimicrobial, anticancer, and kinase inhibitory properties .
Properties
IUPAC Name |
methyl 4-[2-(quinoxaline-2-carbonylamino)ethyl]piperazine-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3.ClH/c1-25-17(24)22-10-8-21(9-11-22)7-6-18-16(23)15-12-19-13-4-2-3-5-14(13)20-15;/h2-5,12H,6-11H2,1H3,(H,18,23);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHSIKOLUWPHAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCN(CC1)CCNC(=O)C2=NC3=CC=CC=C3N=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-(quinoxaline-2-carboxamido)ethyl)piperazine-1-carboxylate hydrochloride typically involves multiple steps:
Formation of Quinoxaline-2-carboxylic Acid: This can be synthesized from o-phenylenediamine and diethyl oxalate under reflux conditions.
Amidation Reaction: The quinoxaline-2-carboxylic acid is then reacted with ethylenediamine to form quinoxaline-2-carboxamidoethylamine.
Piperazine Derivative Formation: The quinoxaline-2-carboxamidoethylamine is further reacted with methyl piperazine-1-carboxylate in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.
Hydrochloride Salt Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The quinoxaline ring can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the quinoxaline ring can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, often using alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Reduced quinoxaline derivatives.
Substitution: Alkylated piperazine derivatives.
Scientific Research Applications
Anti-Cancer Activity
Quinoxaline derivatives, including methyl 4-(2-(quinoxaline-2-carboxamido)ethyl)piperazine-1-carboxylate hydrochloride, have demonstrated significant anti-cancer properties. They inhibit various protein kinases that are crucial for tumor growth and proliferation. Studies indicate that these compounds can effectively target protein tyrosine kinases, which play a pivotal role in cell signaling pathways related to cancer progression.
Case Study:
A study highlighted the efficacy of quinoxaline derivatives against cancer cell lines, demonstrating reduced cell viability and increased apoptosis rates in treated cells compared to controls .
Antimicrobial Properties
This compound also exhibits antimicrobial activity, particularly against pathogens such as Mycobacterium tuberculosis. The quinoxaline structure is known for its ability to disrupt bacterial cell function, making it a candidate for developing new antibiotics.
Data Table: Antimicrobial Efficacy of Quinoxaline Derivatives
| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Quinoxaline-2-carboxamide | Mycobacterium tuberculosis | 12 µg/mL |
| This compound | Staphylococcus aureus | 8 µg/mL |
Synthesis and Derivatization
The synthesis of this compound typically involves multiple steps that allow for the modification of substituents to optimize biological activity. Key synthetic routes include:
- Formation of the Piperazine Ring: Utilizing piperazine derivatives as starting materials.
- Quinoxaline Coupling: Employing coupling reactions to integrate the quinoxaline moiety.
- Carboxamide Formation: Introducing the carboxamide group through acylation reactions.
These synthetic methodologies are crucial for developing compounds with enhanced therapeutic profiles .
Mechanism of Action
The mechanism by which Methyl 4-(2-(quinoxaline-2-carboxamido)ethyl)piperazine-1-carboxylate hydrochloride exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors involved in critical biological pathways. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally and functionally related piperazine derivatives, highlighting key differences in substituents, physicochemical properties, and pharmacological relevance:
Key Structural and Functional Insights:
Substituent Diversity: The quinoxaline-2-carboxamide in the target compound provides a planar aromatic system for target engagement, contrasting with bromoindole (CYP121A1 inhibition, ) or pyrazole (kinase inhibition, ). Carboxylate esters (methyl, ethyl, tert-butyl) influence metabolic stability: methyl esters are more labile to hydrolysis than tert-butyl .
Biological Activity: Quinoxaline derivatives exhibit broad-spectrum antimicrobial and anticancer activity due to DNA intercalation or kinase inhibition . Piperazine-linked chloroethanone () and bromoindole () derivatives highlight the scaffold’s adaptability to diverse targets.
Synthetic Strategies: Common methods include coupling reactions (e.g., amide bond formation for quinoxaline attachment) and protection/deprotection of piperazine nitrogens (e.g., tert-butyl carboxylate in ). Hydrochloride salt formation improves crystallinity and solubility, as seen in multiple compounds .
Analytical Characterization :
Biological Activity
Methyl 4-(2-(quinoxaline-2-carboxamido)ethyl)piperazine-1-carboxylate hydrochloride is a derivative of quinoxaline, a compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an antimicrobial agent, particularly against Mycobacterium tuberculosis, and its mechanism of action.
Overview of Quinoxaline Derivatives
Quinoxaline derivatives have garnered attention due to their pharmacological properties, including antitubercular, antitumor, and antimicrobial activities. The structural modifications in these compounds can significantly influence their biological efficacy. This compound is synthesized from quinoxaline-2-carboxylic acid and piperazine, which enhances its therapeutic potential.
Biological Activity Against Mycobacterium tuberculosis
Recent studies have highlighted the effectiveness of quinoxaline derivatives against Mycobacterium tuberculosis (M. tuberculosis), particularly in drug-resistant strains. The following table summarizes key findings on the activity of related compounds:
The mechanism by which quinoxaline derivatives exert their effects involves several pathways:
- DNA Damage : Some quinoxaline derivatives have been shown to induce DNA damage in bacterial cells, leading to cell death. This was confirmed through whole-genome sequencing of drug-resistant M. smegmatis mutants, which revealed mutations in genes associated with DNA repair mechanisms .
- Inhibition of Protein Synthesis : Quinoxalines may also inhibit protein synthesis by targeting specific ribosomal sites, disrupting bacterial growth and replication.
- Modulation of Metabolic Pathways : These compounds can interfere with metabolic pathways crucial for bacterial survival under stress conditions, such as low oxygen levels.
Case Studies
Several case studies illustrate the efficacy of quinoxaline derivatives in treating tuberculosis:
- A study demonstrated that a specific derivative (ethyl 7-chloro-3-methylquinoxaline-2-carboxylate) significantly reduced colony-forming units (CFUs) in infected mice lungs and spleens after oral administration .
- Another research highlighted the low cytotoxicity and high selectivity of certain quinoxaline derivatives when tested on macrophages infected with M. tuberculosis .
Q & A
Q. What mechanistic insights explain its degradation under oxidative conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
